molecular formula C20H17N3O2 B13840261 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84570-92-3

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13840261
CAS No.: 84570-92-3
M. Wt: 331.4 g/mol
InChI Key: CDOBMMKHTIVSFG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a nitrophenyl group at the second position and a phenyl group at the fourth position of the tetrahydroquinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves a multi-step process. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-nitrobenzaldehyde and aniline in the presence of a catalyst can lead to the formation of the desired quinazoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

    Oxidation: Oxidative reactions can modify the tetrahydroquinazoline ring, potentially leading to the formation of quinazoline derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Reduction: 2-(4-Aminophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Quinazoline derivatives with modified functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Phenyl-4-quinazolinone: Lacks the nitrophenyl group but shares the quinazoline core.

    4-Nitroquinazoline: Contains the nitro group but differs in the substitution pattern.

    4-Phenylquinazoline: Similar phenyl substitution but lacks the nitro group.

Uniqueness: 2-(4-Nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

84570-92-3

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C20H17N3O2/c24-23(25)16-12-10-15(11-13-16)20-21-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13,19-22H

InChI Key

CDOBMMKHTIVSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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